molecular formula C15H14INO3 B312678 N-(4-iodophenyl)-3,5-dimethoxybenzamide

N-(4-iodophenyl)-3,5-dimethoxybenzamide

Cat. No.: B312678
M. Wt: 383.18 g/mol
InChI Key: CZZJDYMMFSDDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Iodophenyl)-3,5-dimethoxybenzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted benzoyl group attached to a 4-iodophenylamine moiety. The iodine atom at the para position of the phenyl ring distinguishes it from other benzamide analogs, conferring unique electronic and steric properties. Its molecular formula is C₁₅H₁₄INO₃, with a molecular weight of 415.19 g/mol (calculated based on standard atomic weights). The dimethoxy groups enhance lipophilicity, which may influence blood-brain barrier permeability, while the iodine atom could facilitate radiolabeling or heavy-atom derivatization for crystallography.

Properties

Molecular Formula

C15H14INO3

Molecular Weight

383.18 g/mol

IUPAC Name

N-(4-iodophenyl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C15H14INO3/c1-19-13-7-10(8-14(9-13)20-2)15(18)17-12-5-3-11(16)4-6-12/h3-9H,1-2H3,(H,17,18)

InChI Key

CZZJDYMMFSDDIL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)I)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)I)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Pharmacological and Physicochemical Properties
Compound Name Substituents (R-group) Molecular Weight (g/mol) Key Properties/Activities Evidence Source
N-(4-Iodophenyl)-3,5-dimethoxybenzamide 4-iodophenyl 415.19 High lipophilicity; potential imaging agent -
N-(4-Chloro-3-nitrophenyl)-3,5-dimethoxybenzamide 4-chloro-3-nitrophenyl 336.73 Electron-withdrawing nitro group enhances reactivity
3,5-Dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide 4-methoxy-2-nitrophenyl 332.31 Nitro and methoxy groups modulate electronic properties
N-(6-Isobutoxy-indenothiazol-2-yl)-3,5-dimethoxybenzamide Indenothiazole ring with isobutoxy ~450 (estimated) Heterocyclic moiety may enhance target binding
N-(3,5-Dihydroxyphenyl)-3,4-dimethoxybenzamide 3,5-dihydroxyphenyl ~318 (estimated) Increased polarity due to hydroxyl groups

Key Observations :

  • Iodine vs. Chlorine/Nitro : The iodine atom in the target compound provides a larger atomic radius and higher molecular weight compared to chloro or nitro substituents. This may improve receptor binding via halogen bonding or enhance stability in vivo .
  • Methoxy vs.
  • Heterocyclic Modifications: Indenothiazole-based analogs (e.g., ) exhibit structural complexity that could improve selectivity for specific biological targets but may reduce synthetic accessibility.

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